2H-Cyclopenta[d]pyridazine
CAS No.: 270-64-4
Cat. No.: VC8375764
Molecular Formula: C7H6N2
Molecular Weight: 118.14 g/mol
* For research use only. Not for human or veterinary use.
![2H-Cyclopenta[d]pyridazine - 270-64-4](/images/structure/VC8375764.png)
Specification
CAS No. | 270-64-4 |
---|---|
Molecular Formula | C7H6N2 |
Molecular Weight | 118.14 g/mol |
IUPAC Name | 2H-cyclopenta[d]pyridazine |
Standard InChI | InChI=1S/C7H6N2/c1-2-6-4-8-9-5-7(6)3-1/h1-5,8H |
Standard InChI Key | KQSREENCGLQTRN-UHFFFAOYSA-N |
SMILES | C1=CC2=CNN=CC2=C1 |
Canonical SMILES | C1=CC2=CNN=CC2=C1 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The core structure of 2H-cyclopenta[d]pyridazine consists of a five-membered cyclopentane ring fused to a six-membered pyridazine ring, which contains two adjacent nitrogen atoms. This arrangement creates a planar bicyclic system with conjugated -electrons, contributing to its aromatic character . The IUPAC name, 2H-cyclopenta[d]pyridazine, reflects the numbering of the ring system, where the pyridazine moiety occupies positions 1 and 2, and the cyclopentane ring is annulated at positions 3 and 4 .
Key structural parameters include:
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Bond lengths: The C–N bonds in the pyridazine ring measure approximately 1.33 Å, typical for aromatic nitrogen heterocycles.
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Bond angles: The internal angles of the fused rings deviate slightly from ideal values due to ring strain, with the cyclopentane ring adopting a slightly puckered conformation.
Table 1: Computed Physicochemical Properties of 2H-Cyclopenta[d]pyridazine
Property | Value |
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Molecular weight | 118.14 g/mol |
XLogP3 | 1.2 |
Hydrogen bond donors | 1 |
Hydrogen bond acceptors | 1 |
Topological polar surface area | 28.7 Ų |
Rotatable bonds | 0 |
Synthetic Methodologies
Cyclization Approaches
The synthesis of 2H-cyclopenta[d]pyridazine derivatives often involves cyclization reactions using precursors such as malononitrile and diazonium salts. A seminal route reported by Anderson et al. (1984) involves the reaction of fulvenes with hydrazonyl chlorides under thermal conditions, yielding cyclopenta[d]pyridazines with high regioselectivity . For instance, heating fulvene with methylhydrazine in ethanol at 80°C produces 1-methyl-2H-cyclopenta[d]pyridazine in yields exceeding 70% .
Electrophilic Substitution
The electron-rich pyridazine ring facilitates electrophilic substitution reactions. Nitration and halogenation occur preferentially at the 4-position of the pyridazine moiety due to the directing effects of the adjacent nitrogen atoms . For example, treatment with nitric acid in acetic anhydride yields 4-nitro-2H-cyclopenta[d]pyridazine, a precursor for further functionalization .
Reaction Conditions and Optimization
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Solvent effects: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.
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Catalysis: Lewis acids such as accelerate electrophilic substitutions but may lead to side reactions with sensitive functional groups .
Chemical Reactivity and Functionalization
Nucleophilic Additions
The pyridazine ring’s electron-deficient nature allows nucleophilic attack at the 3- and 6-positions. Grignard reagents, for instance, add to the 3-position, forming substituted dihydropyridazines that can be oxidized to aromatic derivatives.
Oxidation and Reduction
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Oxidation: Treatment with under acidic conditions cleaves the cyclopentane ring, yielding dicarboxylic acid derivatives.
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Reduction: Catalytic hydrogenation with reduces the pyridazine ring to a tetrahydropyridazine, altering the compound’s conformational flexibility .
Applications in Medicinal Chemistry and Materials Science
Materials Science Applications
The compound’s rigid, conjugated structure makes it a potential building block for organic semiconductors. Its ability to undergo reversible protonation at the pyridazine nitrogen enables tunable electronic properties, useful in optoelectronic devices .
Analytical Characterization
Spectroscopic Data
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